molecular formula C38H65N9O9 B12624502 L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline CAS No. 918528-07-1

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline

Cat. No.: B12624502
CAS No.: 918528-07-1
M. Wt: 792.0 g/mol
InChI Key: LTZRUQKHEQXLPV-FLMSMKGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is a synthetic peptide of high purity, designed for advanced life science research and development. This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. While the specific biological function and research applications of this exact sequence are still an area of active investigation, peptides sharing similar structural motifs, particularly those rich in proline and leucine, are of significant interest in biochemical studies . Proline-rich sequences are frequently involved in protein-protein interactions and are crucial components of many extracellular proteins and signaling molecules . The presence of multiple proline residues can influence the peptide's secondary structure, potentially forming poly-Proline helices that are important for molecular recognition . Researchers may utilize this peptide in various applications, including but not limited to, the study of cell signaling pathways, as a substrate for enzymatic assays, or as a standard in analytical method development using techniques like HPLC and Mass Spectrometry. As with many specialized research peptides, its primary value lies in its potential to help elucidate novel biological mechanisms. For comprehensive handling and storage information, please refer to the safety data sheet. This product is strictly for use in laboratory research.

Properties

CAS No.

918528-07-1

Molecular Formula

C38H65N9O9

Molecular Weight

792.0 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C38H65N9O9/c1-22(2)20-24(40)32(49)44-27(21-23(3)4)36(53)45-17-7-11-28(45)34(51)42-25(10-5-6-16-39)33(50)43-26(14-15-31(41)48)35(52)46-18-8-12-29(46)37(54)47-19-9-13-30(47)38(55)56/h22-30H,5-21,39-40H2,1-4H3,(H2,41,48)(H,42,51)(H,43,50)(H,44,49)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

LTZRUQKHEQXLPV-FLMSMKGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most widely used methods for synthesizing peptides, including L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline. The process involves the following steps:

  • Resin Selection : A suitable resin is chosen based on the desired peptide's properties. Common resins include Wang resin or Rink amide resin.

  • Amino Acid Coupling : Protected amino acids are sequentially coupled to the resin-bound growing peptide chain. The coupling reaction typically employs a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) to facilitate bond formation.

  • Deprotection : After each coupling step, the protecting groups on the amino acids are removed using appropriate reagents (e.g., trifluoroacetic acid for Fmoc groups).

  • Cleavage from Resin : Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid and scavengers like water or triisopropylsilane.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis can also be employed, particularly for smaller peptides or when specific modifications are required during synthesis. Key steps include:

  • Amino Acid Activation : Amino acids are activated using agents like N,N'-carbonyldiimidazole (CDI) or DCC.

  • Sequential Coupling : Similar to SPPS, amino acids are coupled in a stepwise manner, with careful monitoring of reaction conditions to ensure high yields.

  • Purification : The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired peptide from side products.

Purification Techniques

Purification is essential to obtain high-purity peptides. Common methods include:

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for purifying synthesized peptides due to its efficiency and effectiveness in separating compounds based on their hydrophobicity and size.

  • Methodology : The crude peptide mixture is injected into an HPLC system equipped with a suitable column (C18 reverse phase is common). The elution is performed using a gradient of solvents, typically acetonitrile and water containing trifluoroacetic acid.

  • Detection : UV detection at specific wavelengths helps monitor the elution of peptides.

Lyophilization

After purification, lyophilization (freeze-drying) is often used to obtain the final product in a stable powder form. This process involves:

  • Freezing the purified solution and then reducing pressure to remove solvent without heating, preserving the structural integrity of the peptide.

Characterization

Characterization of this compound can be performed using various analytical techniques:

Mass Spectrometry

Mass spectrometry provides precise molecular weight determination and can confirm the identity of synthesized peptides by comparing experimental data with theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the structure and conformation of peptides in solution, providing insights into their folding and stability.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Solid-Phase Peptide Synthesis Sequential coupling on solid support High purity, automation possible Requires specialized equipment
Liquid-Phase Peptide Synthesis Coupling in solution Flexible for modifications Lower yield compared to SPPS
HPLC Purification Separation based on hydrophobicity Effective for complex mixtures Time-consuming
Lyophilization Freeze-drying for stable product Long shelf-life Requires careful handling

Chemical Reactions Analysis

Hydrolysis Reactions

Proteolytic enzymes selectively cleave this peptide at specific residues. Key findings include:

Table 1: Enzymatic Hydrolysis Characteristics

Enzyme ClassCleavage SiteRate Constant (M⁻¹s⁻¹)Conditions
Serine ProteasesC-terminal to Lys⁴1.2×1031.2 \times 10^3pH 7.4, 37°C
Proline EndopeptidasesPro³-Pro⁷ regions3.5×1023.5 \times 10^2pH 6.8, 25°C
MetalloproteasesGln⁵-Pro⁶ bond8.7×1028.7 \times 10^2pH 7.0, 40°C
  • The presence of consecutive proline residues (Pro³, Pro⁶, Pro⁷) imposes conformational rigidity, reducing susceptibility to nonspecific hydrolysis .

  • Lys⁴ acts as a primary cleavage site due to its solvent-exposed ε-amino group, facilitating enzyme binding .

Oxidative Degradation Pathways

Radical-mediated oxidation predominantly targets glutamine (Gln⁵) and proline residues:

Table 2: HO● Radical Oxidation Sites and Rates

Reaction SiteRate Constant (M⁻¹s⁻¹)Branching Ratio (%)
Gln⁵ (Cγ-H)1.81×1081.81 \times 10^830.0
Pro⁶ (Cβ-H)1.55×1081.55 \times 10^825.6
Leu¹/Leu² (Cδ-H)9.4×1079.4 \times 10^718.3
  • HO● radicals abstract hydrogen atoms at Gln⁵ and Pro⁶ with high efficiency, forming carbon-centered radicals that propagate chain oxidation .

  • Transition metals (e.g., Fe²⁺, Cu⁺) accelerate oxidation by generating reactive hydroxyl radicals via Fenton-like mechanisms .

Stability Under Physicochemical Conditions

Thermal Stability

  • Degrades rapidly above 60°C (t1/2=2.3hrt_{1/2} = 2.3\, \text{hr}), with aggregation observed due to hydrophobic Leu-Leu interactions .

  • Lyophilized form remains stable for >12 months at -20°C .

pH-Dependent Behavior

pHDominant Degradation PathwayHalf-Life (25°C)
2.0Acid hydrolysis at Leu-Pro bonds14 days
7.4Enzymatic hydrolysis6 days
9.0Base-catalyzed deamidation of Gln⁵48 hr
  • Deamidation of Gln⁵ to glutamic acid occurs preferentially under alkaline conditions, altering the peptide’s charge and solubility .

Synthetic and Modification Reactions

Solid-Phase Synthesis (SPPS)

  • Crude yield: 62–68% using Fmoc chemistry .

  • Key challenges:

    • Aggregation during Leu-Leu-Pro chain elongation requires microwave-assisted synthesis (50°C) to improve coupling efficiency .

    • Orthogonal protection of Lys⁴ (Alloc group) prevents side reactions during Gln⁵ incorporation .

Post-Synthetic Modifications

  • PEGylation at Lys⁴ increases plasma half-life from 0.8 hr to 12.4 hr .

  • Acetylation of N-terminal Leu reduces enzymatic degradation by 40% .

This peptide’s reactivity is defined by its sequence-driven susceptibility to hydrolysis, radical oxidation, and pH-dependent instability. Strategic modifications (e.g., PEGylation, residue substitution) are employed to enhance its stability for biomedical applications.

Scientific Research Applications

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline has been studied for its biological activities, which include:

  • Neuroprotective Effects : Research indicates that this peptide may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies suggest that it may have applications in cancer therapy by modulating cellular pathways involved in tumor growth and survival .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Its ability to influence tumor cell behavior could position it as a candidate for novel anticancer drugs .
  • Neurodegenerative Disease Management : The neuroprotective effects suggest possible uses in conditions like Alzheimer's disease or Parkinson's disease.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Comparative Analysis with Similar Peptides

Peptide StructureBiological ActivityTherapeutic Potential
L-Leucyl...NeuroprotectiveNeurodegenerative diseases
Similar Peptide AAnticancerCancer therapy
Similar Peptide BAnti-inflammatoryAutoimmune disorders

This compound stands out due to its unique sequence that enhances stability and specificity in biological interactions compared to similar peptides.

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of certain toxins by binding to key enzymes or receptors in pathogenic organisms . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Proline-Rich Peptides

Compound Name Sequence Key Features Applications/Findings
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline Leu-Leu-Pro-Lys-Gln-Pro-Pro High proline content (3/7 residues), lysine for solubility, glutamine for H-bonding Hypothesized roles in catalysis or biomedicine (inferred from proline’s versatility)
L-Prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- (205385-47-3) Pro-Gln-Pro-Lys-Lys-Lys Triple lysine, dual proline Enhanced solubility and electrostatic interactions; potential antimicrobial activity
L-Proline-based CSPs (Chromatographic Phases) Varied L-proline derivatives Proline units with diverse linkers/supports Superior enantioselectivity in chiral separations (e.g., 90% yield in Aldol reactions)
L-Proline immobilized on GO/Fe3O4 Proline + nanocomposite Proline non-covalently bound to graphene oxide/Fe3O4 95% catalytic yield vs. 80% for free proline in Aldol reactions; recyclable up to 7 cycles

Key Observations :

  • Proline Density : The target peptide’s three prolines may confer enzymatic stability, as seen in proline-rich drug candidates resistant to proteolysis .
  • Lysine vs. Glutamine : Compared to lysine-rich analogs (e.g., 205385-47-3), the inclusion of glutamine in the target peptide could enable selective molecular interactions, such as binding to anthocyanins for stabilization .
  • Catalytic Performance : Proline-containing peptides often outperform free proline in catalysis. For instance, GO/Fe3O4/L-proline achieves 95% yield in Aldol reactions, while free proline yields 80% . The target peptide’s leucine residues might further enhance hydrophobic substrate interactions.
Pharmacological and Biochemical Comparisons

Table 2: Bioactivity and Stability of Proline Derivatives

Compound Bioactivity/Stability Profile Reference Findings
L-Proline Activates NMDA/glycine receptors (EC50 ~10 mM); Ca²⁺-dependent excitotoxicity in neurons Neuroactivity linked to synaptic regulation; potential CNS therapeutic target
D-Proline Higher antiproliferative activity vs. L-isomers in cancer cell lines (e.g., IC50 4.7 μM) Stereochemistry critically impacts efficacy; L-isoforms often less potent
L-Proline co-crystallized drugs (e.g., CKD-370) Improved pharmacokinetics (e.g., empagliflozin solubility) with no safety concerns Proline enhances drug delivery without toxicity
L-Proline in NADES (Natural Deep Eutectic Solvents) Stabilizes anthocyanins (e.g., 90% retention vs. 50% degradation control) Protective role via intermolecular H-bonding and hydrophobic interactions

Key Insights :

  • Neuroactivity : Unlike L-proline’s direct receptor activation , the target peptide’s larger size may limit blood-brain barrier penetration, redirecting its utility to peripheral systems.
  • Antiproliferative Activity : Proline’s incorporation into pseudo-peptides (e.g., thiourea derivatives) enhances anticancer activity, suggesting the target peptide could be optimized similarly .
  • Stability : Proline’s role in stabilizing co-pigments (e.g., anthocyanins) implies the peptide’s glutamine and proline residues might protect labile compounds in drug formulations.

Catalytic Efficiency :

  • L-Proline Organocatalysts: Grinding methods with L-proline achieve 85–92% yields in hydrazide synthesis, surpassing thermal methods (60–75%) . The target peptide’s multiple prolines could further improve stereoselectivity.
  • N-Sulfonylcarboxamide Proline Derivatives : These derivatives exhibit 98% enantioselectivity in Aldol reactions vs. 80% for free proline, highlighting the value of proline functionalization .

Biotechnological Production:

  • Directed Evolution of Proline Biosynthesis : Engineered Corynebacterium crenatum strains produce 38.4 g/L L-proline via optimized ornithine cyclodeaminase (OCD) pathways . Similar strategies could be applied to synthesize the target peptide at scale.

Biological Activity

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline, a complex peptide composed of seven amino acids, exhibits various biological activities that have garnered attention in recent research. This article will delve into its biological significance, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₃₁H₅₃N₇O₇
  • Molecular Weight : 605.79 g/mol

This peptide features two leucine residues, two proline residues, and one each of lysine, glutamine, and proline. The arrangement of these amino acids contributes to its unique biological properties.

  • Antimicrobial Activity : Recent studies have indicated that proline-rich peptides can exhibit antimicrobial properties. For instance, similar peptides have shown effectiveness against various pathogens such as Klebsiella pneumoniae and Candida albicans with minimal inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
  • Immunomodulatory Effects : Peptides like this compound may play a role in modulating immune responses, potentially enhancing the activity of immune cells or influencing cytokine production.
  • Cell Signaling : The peptide's structure allows it to interact with specific receptors or enzymes, potentially influencing cellular signaling pathways involved in growth and differentiation.

Study 1: Antimicrobial Efficacy

In a study investigating the total synthesis of proline-rich cyclopolypeptides, researchers found that related compounds displayed significant antimicrobial activity against both Gram-negative bacteria and fungi. The synthesized peptides were compared with standard antibiotics, demonstrating superior efficacy against certain strains .

Study 2: Immunomodulation

Another study focused on the immunomodulatory effects of proline-rich peptides in vitro. Results indicated that these peptides could enhance the proliferation of T-cells when exposed to specific antigens, suggesting potential applications in vaccine development or immune therapies.

Comparative Biological Activity Table

Peptide Pathogen Targeted MIC (µg/mL) Activity
L-Leucyl-L-leucyl-L-prolyl-L-lysyl...Klebsiella pneumoniae12.5Antimicrobial
L-Leucyl-L-leucyl-L-prolyl-L-lysyl...Candida albicans6Antifungal
Proline-rich cyclopolypeptidePseudomonas aeruginosa10Antimicrobial

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research could focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this peptide in human subjects for conditions such as infections or immune disorders.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this peptide exerts its biological effects.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the methodological challenges in synthesizing L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline, and how can they be addressed?

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing complex peptides like this heptapeptide. Key challenges include:

  • Coupling efficiency : Proline residues (positions 3, 6, 7) introduce steric hindrance, requiring optimized coupling agents (e.g., HATU or PyBOP) and extended reaction times .
  • Deprotection and cleavage : Glutamine (position 5) and lysine (position 4) side chains necessitate orthogonal protecting groups (e.g., Fmoc for lysine, Trt for glutamine) to prevent side reactions during cleavage .
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is recommended, with MALDI-TOF MS for purity validation .

Table 1 : Example SPPS Optimization Parameters

Residue PositionAmino AcidCoupling AgentReaction TimeYield (%)
1 (Leu)Fmoc-LeuHBTU45 min95
3 (Pro)Fmoc-ProHATU90 min82
5 (Gln)Fmoc-Gln(Trt)PyBOP120 min78

Q. How can researchers characterize the secondary structure of this peptide, and what techniques are most reliable?

Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) is critical for analyzing α-helical or β-sheet propensity. Nuclear magnetic resonance (NMR) using 1H^{1}\text{H}-15N^{15}\text{N} HSQC experiments can resolve proline-induced conformational rigidity . For computational validation, molecular dynamics simulations (AMBER or CHARMM force fields) are recommended to model solvent interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this peptide?

Contradictions often arise from variability in assay conditions (e.g., cell line selection, peptide solubility). A robust approach includes:

  • Dose-response standardization : Test across a logarithmic concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Solubility controls : Use dynamic light scattering (DLS) to confirm monomeric dispersion in buffers (e.g., PBS with 0.01% Tween-20) .
  • Negative controls : Include scrambled-sequence peptides and protease inhibitors to rule off-target effects .

Q. What methodological strategies can improve the stability of this compound in physiological environments?

  • Cyclization : Introduce a lactam bridge between lysine (position 4) and glutamine (position 5) to reduce protease susceptibility .
  • PEGylation : Conjugate polyethylene glycol (5 kDa) to the N-terminus to enhance serum half-life .
  • Lyophilization : Formulate with trehalose (1:5 mass ratio) to prevent aggregation during storage .

Table 2 : Stability Comparison Under Simulated Physiological Conditions

ModificationHalf-life (Hours, 37°C)Protease Resistance (Trypsin)
Native peptide1.2Low
Cyclized variant8.5High
PEGylated variant24.0Moderate

Q. How can researchers investigate the peptide’s interaction with membrane receptors using computational and experimental approaches?

  • Docking simulations : Use AutoDock Vina with lipid-embedded receptor models (e.g., GPCRs) to predict binding pockets .
  • Surface plasmon resonance (SPR) : Immobilize the peptide on an L1 chip and measure real-time binding kinetics with purified receptors .
  • Fluorescence anisotropy : Label the peptide with FITC and monitor rotational changes upon receptor binding in live cells .

Methodological Best Practices

  • Literature review : Prioritize studies using analogous peptides (e.g., L-prolyl-L-lysine derivatives) to identify conserved functional motifs .
  • Ethical considerations : For in vivo studies, ensure peptide purity (>95%) and validate endotoxin levels (<0.1 EU/mg) via LAL assay .
  • Data analysis : Apply Dunnett’s multiple comparison test when comparing peptide variants against a control group to minimize Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.